2-Chlorocyclopentane-1,3-dione
Overview
Description
2-Chlorocyclopentane-1,3-dione is an organic compound with the molecular formula C5H5ClO2 It is a chlorinated derivative of cyclopentane-1,3-dione, characterized by the presence of a chlorine atom at the second position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorocyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,3-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorocyclopentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentane-1,3-dione derivatives.
Reduction Reactions: The compound can be reduced to cyclopentane-1,3-dione using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to produce carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions (OH-) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Cyclopentane-1,3-dione derivatives.
Reduction: Cyclopentane-1,3-dione.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-Chlorocyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chlorocyclopentane-1,3-dione involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in various chemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function .
Comparison with Similar Compounds
Cyclopentane-1,3-dione: The parent compound without the chlorine substitution.
2-Bromocyclopentane-1,3-dione: A brominated derivative with similar reactivity.
2-Methylcyclopentane-1,3-dione: A methyl-substituted analogue with different steric and electronic properties.
Uniqueness: 2-Chlorocyclopentane-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and other chemical reactions .
Properties
IUPAC Name |
2-chlorocyclopentane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLMRDORLZFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342630 | |
Record name | 2-chlorocyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-19-1 | |
Record name | 2-chlorocyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorocyclopentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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